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Compound of Interest

Compound Name: (1-Methylcyclobutyl)methanol

Cat. No.: B1606997

(1-Methylcyclobutyl)methanol, identified by CAS number 38401-41-1, is a primary alcohol
featuring a four-membered cyclobutane ring.[1] Its chemical formula is CeH120.[1][2] In
contemporary organic chemistry and medicinal chemistry, this molecule is not merely a simple
alcohol; it is a valuable building block whose utility is derived directly from the inherent strain
and three-dimensional nature of its cyclobutane core.[1] This ring strain influences the
molecule's reactivity, making it a versatile intermediate for accessing unique chemical spaces
and constructing complex molecular architectures.[1]

The 1-methylcyclobutyl group is increasingly utilized as a bioisosteric replacement for other
common moieties in drug design. Its incorporation into a larger molecule can impart favorable
properties such as enhanced metabolic stability and improved binding affinity to target proteins.
[1] The primary alcohol of (1-Methylcyclobutyl)methanol provides a reliable chemical handle
for further functionalization, allowing for its strategic integration into advanced molecular
frameworks, most notably in the development of potent and selective Janus kinase (JAK)
inhibitors for treating autoimmune and inflammatory diseases.[1] This guide offers a
comprehensive overview of its properties, synthesis, applications, and safe handling.

Physicochemical and Spectroscopic Data

The physical properties of (1-Methylcyclobutyl)methanol are critical for designing reaction
conditions, selecting appropriate solvents, and establishing safe storage protocols.[1]
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Property Value Source
CAS Number 38401-41-1 [2]
Molecular Formula CeH120 [1][2]
Molecular Weight 100.16 g/mol [11[2]
Boiling Point 144.5°C [1]
Density 0.962 g/cm? [1]
Flash Point 57.9°C [1]
InChikey VLBAFQVSLHQELL- o]

UHFFFAOYSA-N

SMILES CC1(CCC1)co 2]

Structural elucidation is unequivocally confirmed using Nuclear Magnetic Resonance (NMR)
spectroscopy, which provides a detailed map of the molecule's carbon-hydrogen framework.[1]
The *H NMR spectrum will show distinct signals corresponding to the different proton
environments: the methyl group, the methylene protons of the alcohol, and the protons on the
cyclobutane ring.[1]

Synthesis Methodologies: A Two-Step Approach

A robust and frequently employed method for synthesizing (1-Methylcyclobutyl)methanol
involves a two-step sequence starting from ethyl cyclobutanecarboxylate. This process first
introduces the methyl group via alkylation and then reduces the ester to the target primary

alcohol.[1]

Workflow for Synthesis
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Caption: Synthesis workflow for (1-Methylcyclobutyl)methanol.
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Step 1: Synthesis of Ethyl 1-
Methylcyclobutanecarboxylate (Alkylation)

The synthesis begins with the a-alkylation of an ester. This requires the quantitative formation
of an ester enolate, which is achieved by using a strong, non-nucleophilic base to prevent
competitive side reactions like nucleophilic acyl substitution.

o Causality Behind Experimental Choices:

o Base Selection: Lithium diisopropylamide (LDA) is the reagent of choice because it is a
very strong base, ensuring complete deprotonation of the a-carbon, but it is sterically
hindered, which prevents it from acting as a nucleophile and attacking the ester's carbonyl
carbon.[1]

o Temperature Control: The reaction is conducted at low temperatures (typically -78 °C) to
ensure the kinetic enolate is formed and to prevent side reactions like Claisen
condensation.[1]

Experimental Protocol: Alkylation

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl cyclobutanecarboxylate
in anhydrous tetrahydrofuran (THF).

e Cool the solution to -78 °C using a dry ice/acetone bath.

» Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise while maintaining
the temperature at -78 °C.

 Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
¢ Add methyl iodide (CHsl) dropwise to the solution.

» Allow the reaction to stir at -78 °C for another 2-3 hours, then gradually warm to room
temperature.

e Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride
(NH4CI).
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o Perform a liquid-liquid extraction with diethyl ether. Combine the organic layers, wash with
brine, dry over anhydrous magnesium sulfate (MgSQa), and concentrate under reduced
pressure to yield crude ethyl 1-methylcyclobutanecarboxylate.

Step 2: Reduction of Ethyl 1-
Methylcyclobutanecarboxylate

The ester is converted to a primary alcohol via reduction. This transformation requires a
powerful hydride-donating reagent.

o Causality Behind Experimental Choices:

o Reducing Agent: Lithium aluminum hydride (LiAlH4) is a potent reducing agent necessary
for this step. Weaker agents like sodium borohydride (NaBHa4) are generally ineffective at
reducing esters.[1]

o Solvent and Atmosphere: The reaction must be conducted in an anhydrous aprotic
solvent, such as diethyl ether or THF, as LiAlH4 reacts violently with water and other protic
sources.[1] An inert atmosphere is crucial to prevent the highly reactive LiAIH4 from
reacting with atmospheric moisture.[1]

Experimental Protocol: Reduction

« Under an inert atmosphere, dissolve the crude ethyl 1-methylcyclobutanecarboxylate in
anhydrous diethyl ether or THF.

e Cool the solution to 0 °C in an ice bath.

o Carefully add LiAlH4 portion-wise to the stirred solution. Caution: This reaction is highly
exothermic.

 After the addition is complete, allow the reaction to stir at O °C for 1 hour, then warm to room
temperature and stir for an additional 2-4 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).
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e Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the
sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then
more water (Fieser workup).

« Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash
thoroughly with diethyl ether.

o Combine the filtrate and washes, dry the organic layer over anhydrous MgSOa, and
concentrate under reduced pressure to yield (1-Methylcyclobutyl)methanol. The product
can be further purified by distillation if necessary.

Mechanism of LiAlH4 Ester Reduction
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Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.

Applications in Drug Discovery and Chemical
Synthesis

(1-Methylcyclobutyl)methanol is a key precursor for introducing the 1-methylcyclobutyl
moiety into bioactive molecules.[1] This structural unit acts as a metabolically stable and
conformationally rigid scaffold.[1]

Role as a Bioisostere and Synthetic Building Block
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The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-
dimethyl or tert-butyl groups, influencing a molecule's pharmacokinetic and pharmacodynamic
profile.[1] Its primary alcohol function is a versatile point for derivatization, enabling its
incorporation into larger, more complex structures through reactions like etherification,
esterification, or conversion to an amine.

Case Study: Synthesis of JAK Inhibitors

A significant application of derivatives of (1-Methylcyclobutyl)methanol is in the synthesis of
Janus kinase (JAK) inhibitors.[1] JAKs are critical enzymes in signaling pathways for cytokines
and growth factors, making them key targets for treating autoimmune diseases and
myeloproliferative disorders.[1] The 1-methylcyclobutyl group is found in the structure of
several potent and selective JAK inhibitors, where it often contributes to improved binding
affinity and metabolic stability.[1]
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Caption: Role as a building block in complex molecule synthesis.

Safety, Handling, and Storage

(1-Methylcyclobutyl)methanol is a flammable liquid that requires careful handling in a
laboratory setting. Adherence to safety protocols is mandatory.

SHS H | Classificati

Hazard Class GHS Code Description

Flammable Liquids H226 Flammable liquid and vapor
Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation

Data sourced from PubChem.[2]

Handling and Storage Recommendations

e Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles
with side shields, and a lab coat.[3]

e Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] The
compound is a flammable liquid.[2]

 Static Discharge: Use non-sparking tools and explosion-proof equipment. All equipment must
be grounded and bonded to prevent static discharge.[3][4]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials.[3]

o Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material
and place it in a suitable container for disposal.[3]
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Conclusion

(1-Methylcyclobutyl)methanol is more than a simple alcohol; it is a strategic building block
that offers access to the desirable properties of the cyclobutane ring system. Its well-defined
synthesis and versatile primary alcohol handle make it a valuable tool for chemists in drug
discovery and materials science. A thorough understanding of its properties, synthesis
protocols, and safety requirements, as detailed in this guide, is essential for its effective and
safe utilization in advanced research and development projects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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